Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1188263-63-9
VCID: VC2463323
InChI: InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H
SMILES: CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl
Molecular Formula: C14H22Cl2N2O2
Molecular Weight: 321.2 g/mol

Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride

CAS No.: 1188263-63-9

Cat. No.: VC2463323

Molecular Formula: C14H22Cl2N2O2

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride - 1188263-63-9

Specification

CAS No. 1188263-63-9
Molecular Formula C14H22Cl2N2O2
Molecular Weight 321.2 g/mol
IUPAC Name ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate;dihydrochloride
Standard InChI InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H
Standard InChI Key QSDAVVWOASVJKD-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl
Canonical SMILES CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl

Introduction

Chemical Properties and Structure

Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride is a well-defined chemical entity with specific properties that make it valuable for pharmaceutical research. This compound has a molecular formula of C₁₄H₂₂Cl₂N₂O₂ and a molecular weight of 321.2 g/mol. The structure features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle, connected to a pyridine ring, which is a six-membered aromatic nitrogen-containing ring . An ethyl ester functional group is also present, which enhances the compound's lipophilicity and potentially influences its absorption and distribution in biological systems . The dihydrochloride salt form indicates that it is a protonated species, which significantly affects its stability and solubility characteristics, particularly increasing its water solubility compared to the free base form .

The structural representation of Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride can be expressed using various chemical notations. The Standard InChI notation for this compound is: InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H. Similarly, its SMILES notation is: CCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl. These structural representations highlight the compound's functional groups and stereochemistry, which are critical for understanding its biological activity and chemical reactivity.

The key chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1188263-63-9
Molecular FormulaC₁₄H₂₂Cl₂N₂O₂
Molecular Weight321.2 g/mol
Physical AppearanceWhite to off-white crystalline solid
SolubilityWater-soluble (as dihydrochloride salt)
Standard InChIInChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(6-4-8-16-11-14)9-12-5-3-7-15-10-12;;/h3,5,7,10,16H,2,4,6,8-9,11H2,1H3;2*1H
Standard InChIKeyQSDAVVWOASVJKD-UHFFFAOYSA-N
SMILESCCOC(=O)C1(CCCNC1)CC2=CN=CC=C2.Cl.Cl

The structure of Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride is particularly notable for its quaternary carbon at position 3 of the piperidine ring, which connects to both the carboxylate ester group and the pyridinylmethyl substituent. This structural arrangement creates a specific spatial configuration that may be crucial for its interaction with biological targets. The presence of the pyridine nitrogen provides a potential hydrogen bond acceptor site, while the protonated piperidine nitrogen (in the salt form) can serve as a hydrogen bond donor. These features collectively influence the compound's physicochemical properties and potential biological activities.

Synthesis Methods

The synthesis of Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride can be achieved through various methodologies, with each approach offering distinct advantages depending on the desired scale, purity, and efficiency. One common approach involves the reaction of diethyl malonate with pyridin-3-ylmethyl amine, followed by cyclization to form the piperidine ring. This synthetic route typically requires careful control of reaction conditions, such as temperature and pressure, to ensure high yields and purity of the final product. The synthesis process often involves multiple steps, including selective functionalization, protection and deprotection strategies, and purification techniques to obtain the desired compound with high purity.

Advanced synthetic methodologies may employ catalytic approaches to improve efficiency and stereoselectivity. For example, transition metal-catalyzed cross-coupling reactions can be utilized for the attachment of the pyridinylmethyl group to the piperidine scaffold. The final step in the synthesis often involves the conversion of the free base to the dihydrochloride salt through treatment with hydrogen chloride or a similar acidifying agent. This salt formation is crucial as it improves the stability and solubility characteristics of the compound, particularly for research applications where consistent physical properties are essential.

Modern synthetic approaches for Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride may also involve flow chemistry techniques or microwave-assisted synthesis to enhance reaction rates and yields. These methodologies offer advantages such as better temperature control, reduced reaction times, and improved scalability. The synthesis of this compound represents an important area of research in organic chemistry, as optimized synthetic routes can facilitate larger-scale production for further pharmaceutical investigations and potential therapeutic applications.

Analytical Characterization

Comprehensive analytical characterization of Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride is essential for confirming its identity, assessing its purity, and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the compound's structural arrangement and confirmation of key functional groups. The ¹H-NMR spectrum would typically show characteristic signals for the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene protons), the pyridine ring protons (with distinctive coupling patterns), and the piperidine ring protons (generally appearing as complex multiplets due to the asymmetric substitution pattern). Similarly, the ¹³C-NMR spectrum would confirm the presence of the quaternary carbon at position 3 of the piperidine ring, the carbonyl carbon of the ester group, and the aromatic carbons of the pyridine ring.

Mass spectrometry represents another critical analytical technique for characterizing Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide accurate mass measurements and fragmentation patterns that confirm the compound's molecular formula and structural features. The expected molecular ion for the free base would correspond to m/z 248.1525, while the dihydrochloride salt may show different ionization patterns depending on the specific mass spectrometry conditions employed.

Infrared (IR) spectroscopy offers complementary structural information by identifying key functional groups in Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride. The IR spectrum would typically show characteristic absorption bands for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-H stretching vibrations (both aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and potentially N-H stretching from the piperidine ring (though this may be modified in the salt form). Additionally, X-ray crystallography, when applicable, can provide definitive confirmation of the compound's three-dimensional structure and solid-state packing arrangement, which can be particularly informative for understanding structure-activity relationships in biological systems.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) or Ultra Performance Liquid Chromatography (UPLC), are essential for assessing the purity of Ethyl 3-(pyridin-3-ylmethyl)piperidine-3-carboxylate dihydrochloride. These methods can detect and quantify potential impurities, including synthetic by-products, degradation products, or starting materials. The development of validated analytical methods for this compound is crucial for ensuring batch-to-batch consistency and meeting quality standards for research applications or potential therapeutic development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator